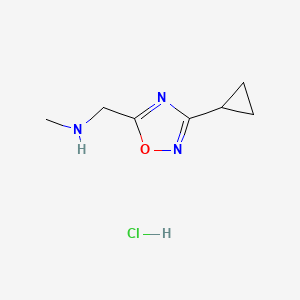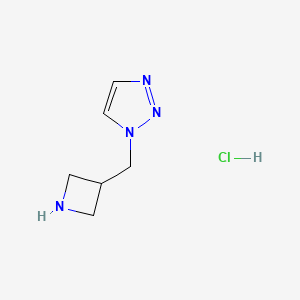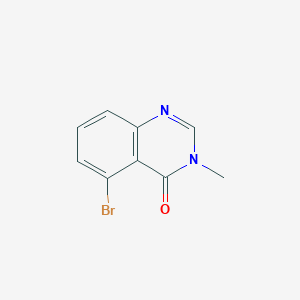
5-Bromo-3-methylquinazolin-4(3H)-one
Vue d'ensemble
Description
5-Bromo-3-methylquinazolin-4(3H)-one, also known as 5-BROMO-3-METHYLQUINAZOLINE, is an organic compound with a molecular formula of C9H6BrN3O. It is a white crystalline solid with a melting point of 195-196°C. 5-BROMO-3-METHYLQUINAZOLINE is a useful synthetic intermediate for the synthesis of a variety of organic compounds. It is used as a starting material for the synthesis of quinazolinones, which are important heterocyclic compounds for pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Synthesis and Application in Cancer Treatment
5-Bromo-3-methylquinazolin-4(3H)-one is a significant intermediate in the synthesis of drugs for treating colon and rectal cancers. A study by Zheng-you (2010) outlines a synthetic route for this compound, emphasizing its high yield and importance in cancer drug production (He Zheng-you, 2010).
Role in Microwave-Assisted Synthesis
Mohammadi and Hossini (2011) demonstrated the use of 5-Bromo-3-methylquinazolin-4(3H)-one in the one-pot, three-component synthesis of quinazolinones under microwave irradiation. This method highlights the compound's versatility in facilitating efficient synthetic processes (A. Mohammadi & S. S. S. Hossini, 2011).
Antimicrobial and Analgesic Activities
Sahu et al. (2008) explored the biological activities of 5-Bromo-3-methylquinazolin-4(3H)-one derivatives. Their findings indicate that certain derivatives exhibit significant analgesic, anti-inflammatory, and antihelmintic activities (S. Sahu et al., 2008).
Antiviral and Cytotoxic Activities
Research by Selvam et al. (2010) on 2,3-disubstitutedquinazolin-4(3H)-ones, which include derivatives of 5-Bromo-3-methylquinazolin-4(3H)-one, reveals their potential antiviral activity against HIV, HSV, and vaccinia viruses. One derivative showed significant activity against Herpes simplex and vaccinia viruses, underscoring the compound's potential in antiviral drug development (P. Selvam et al., 2010).
Development of Schiff Bases and Bioactivity Studies
Sayyed et al. (2006) discussed the synthesis of Schiff bases from 5-Bromo-3-methylquinazolin-4(3H)-one, highlighting its utility in the development of potentially active compounds with various bioactivities (Mudassar A. Sayyed et al., 2006).
Use in Photostabilizers for Poly(vinyl chloride)
Balakit et al. (2015) demonstrated the use of derivatives of 5-Bromo-3-methylquinazolin-4(3H)-one in the synthesis of thiophenes, which act as photostabilizers for rigid poly(vinyl chloride). This application highlights the compound's role in material science, particularly in enhancing the durability of polymers (A. Balakit et al., 2015).
In Metal Complex Synthesis and Antimicrobial Properties
Peter and Lucky (2015) synthesized new metal complexes using 5-Bromo-3-methylquinazolin-4(3H)-one as a ligand. These complexes exhibited significant antimicrobial properties against various bacteria and fungi, indicating the compound's importance in the development of novel antimicrobial agents (Osarumwense O. Peter & Okunrobo O. Lucky, 2015).
Propriétés
IUPAC Name |
5-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-7-4-2-3-6(10)8(7)9(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMSMOMEDDRQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



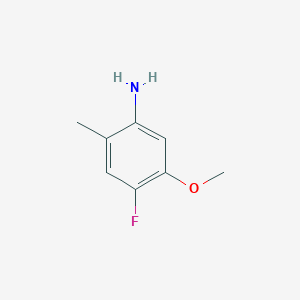
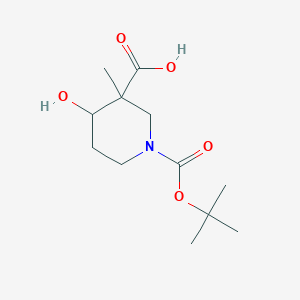
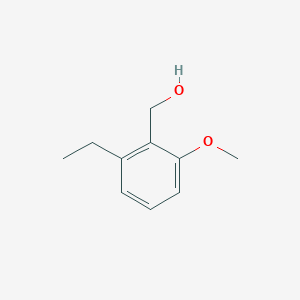


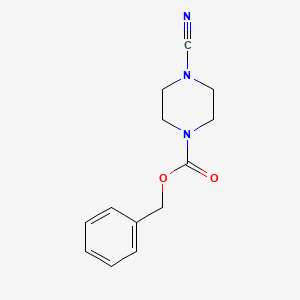
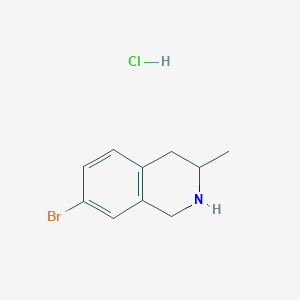
![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)
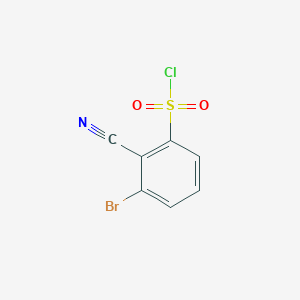
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)

